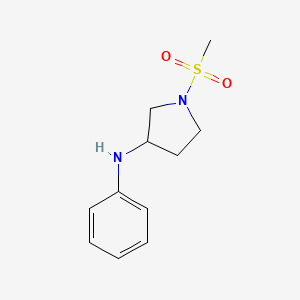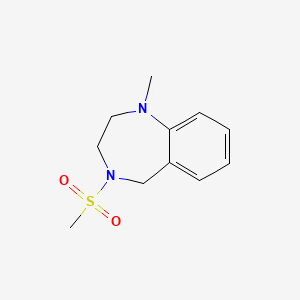
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide, also known as ESI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ESI is a synthetic compound that can be used to study the mechanisms of action of various biological processes.
Applications De Recherche Scientifique
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has been used in various scientific research studies due to its potential applications in the field of biochemistry. It has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme kinetics. Additionally, N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has been used to study the mechanisms of action of various biological processes, including cell signaling pathways and protein-protein interactions.
Mécanisme D'action
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide works by inhibiting the activity of certain enzymes, specifically those that are involved in various biological processes. It does this by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can result in altered biochemical and physiological effects in cells.
Biochemical and Physiological Effects:
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has been shown to have various biochemical and physiological effects on cells. It has been shown to inhibit the activity of certain enzymes, resulting in altered cellular signaling pathways and protein-protein interactions. Additionally, N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has several advantages when used in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has been shown to be stable under a variety of conditions, making it useful in a wide range of experiments. However, there are also limitations to its use. N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide can be expensive to produce, which can limit its accessibility to some researchers.
Orientations Futures
There are several future directions for research involving N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide. One potential area of research is the development of new synthetic compounds that have similar properties to N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide but are less toxic to cells. Additionally, further studies are needed to fully understand the mechanisms of action of N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide and how it can be used to study various biological processes. Finally, N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide has potential applications in the development of new drugs for the treatment of inflammatory diseases, and further research in this area is needed.
Méthodes De Synthèse
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-methyl-2,3-dihydroindole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-ethylsulfonyl ethanolamine to form the desired compound, N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide. The final product is purified using column chromatography.
Propriétés
IUPAC Name |
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)9-8-15-14(17)16-11(2)10-12-6-4-5-7-13(12)16/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTQIPVBELEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCNC(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylsulfonylethyl)-2-methyl-2,3-dihydroindole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)


![6-(4-Benzylpiperidine-1-carbonyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7562089.png)


![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)

![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7562155.png)
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)
![N-[[4-(carbamoylamino)phenyl]methyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562166.png)
